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Vancomycin has long been a cornerstone in the treatment of serious infections caused by

methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of MRSA strains

with reduced susceptibility or resistance to vancomycin, such as vancomycin-intermediate S.

aureus (VISA) and vancomycin-resistant S. aureus (VRSA), presents a significant clinical

challenge. This guide provides a comparative analysis of ceftaroline fosamil, a fifth-

generation cephalosporin, and its efficacy in infections where vancomycin is no longer a viable

option.

Executive Summary
Ceftaroline fosamil demonstrates potent in vitro activity against MRSA isolates that exhibit

reduced susceptibility to vancomycin, including VISA and VRSA strains.[1][2][3] Clinical

evidence, primarily from case reports and retrospective studies, suggests that ceftaroline can

be an effective salvage therapy for patients with persistent MRSA bacteremia who have not

responded to vancomycin treatment.[4][5] Its unique mechanism of action, involving high-

affinity binding to penicillin-binding protein 2a (PBP2a), allows it to overcome the primary

mechanism of resistance in MRSA. While large-scale randomized controlled trials specifically in

vancomycin-failure populations are limited, the available data position ceftaroline as a critical

alternative in the management of these challenging infections.
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Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of ceftaroline and vancomycin underpin their differing

efficacy against resistant strains.

Ceftaroline: As a β-lactam antibiotic, ceftaroline inhibits bacterial cell wall synthesis by binding

to penicillin-binding proteins (PBPs). Its expanded anti-MRSA activity is attributed to its high

affinity for PBP2a, the protein encoded by the mecA gene that confers resistance to most other

β-lactams.

Vancomycin: This glycopeptide antibiotic also disrupts cell wall synthesis, but it does so by

binding directly to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.

This steric hindrance prevents the transglycosylation and transpeptidation steps, thereby

inhibiting the cross-linking of the peptidoglycan layer.
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Mechanisms of action for ceftaroline and vancomycin.

Mechanisms of Vancomycin Resistance and
Ceftaroline's Evasion
Vancomycin resistance in S. aureus primarily manifests as VISA and VRSA phenotypes.
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VISA: These strains exhibit a thickened cell wall with an increased number of D-Ala-D-Ala

residues that act as "decoys," trapping vancomycin before it can reach its target at the cell

membrane. This mechanism does not directly impact the activity of ceftaroline.

VRSA: High-level resistance is conferred by the acquisition of the vanA gene cluster,

typically from vancomycin-resistant enterococci (VRE). The vanA operon modifies the

peptidoglycan precursors, replacing D-Ala-D-Ala with D-Ala-D-lactate, to which vancomycin

has a significantly lower binding affinity. As ceftaroline's target is PBP2a, this alteration of the

peptidoglycan precursor does not confer resistance to ceftaroline.
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Vancomycin resistance and ceftaroline's evasion.

Comparative In Vitro Activity
Numerous studies have demonstrated the potent in vitro activity of ceftaroline against MRSA

isolates with reduced susceptibility to vancomycin.

Organism Type

Ceftaroline

MIC50/MIC90

(µg/mL)

Vancomycin

MIC50/MIC90

(µg/mL)

Reference

MRSA 0.5/2 1/2

hVISA/VISA 0.5/1 2/4

VRSA 1/1 >1024/>1024

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90%

of isolates, respectively.

Clinical Efficacy in Vancomycin-Non-Responsive
Infections
While large-scale, prospective, randomized controlled trials specifically enrolling patients with

vancomycin-refractory infections are lacking, a growing body of evidence from case series and

retrospective studies supports the use of ceftaroline as a salvage therapy.

A systematic review of ceftaroline for severe MRSA infections highlighted several cases where

ceftaroline was successful after vancomycin failure. For instance, a patient with MRSA

bacteremia and meningitis with elevated vancomycin and daptomycin MICs (2 mg/L and 1

mg/L, respectively) was successfully treated with ceftaroline, with blood cultures sterilizing after

one day of therapy. Another case reported successful treatment of MRSA bacteremia with an

elevated vancomycin MIC of 2 µg/mL in a patient who had responded poorly to conventional

therapy.

In a study of 29 patients who received ceftaroline for MRSA bacteremia and endocarditis after

failing initial therapy (defined as bacteremia lasting ≥7 days or disease progression), 90%
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achieved microbiologic cure.

Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity data presented is typically generated using standardized methods as

described by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution:

Isolate Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are

suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.

Drug Dilution: Serial twofold dilutions of ceftaroline, vancomycin, and other comparator

agents are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

Inoculation: Each well is inoculated with the standardized bacterial suspension to a final

concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration

of the antimicrobial agent that completely inhibits visible growth of the organism.
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Broth Microdilution Workflow
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Workflow for broth microdilution susceptibility testing.

Phase III Clinical Trial Design (Example: Complicated
Skin and Soft Tissue Infections)
While not specific to vancomycin-failure populations, the design of phase III trials comparing

ceftaroline and vancomycin provides insight into the clinical evaluation of these drugs.
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COVERS Trial (NCT01499277):

Objective: To evaluate the safety and efficacy of ceftaroline fosamil versus vancomycin

plus aztreonam in patients with complicated skin and soft tissue infections (cSSTI).

Design: Phase III, multicenter, randomized, double-blind, non-inferiority trial.

Patient Population: Adults with cSSTI requiring intravenous antibiotic therapy.

Intervention:

Ceftaroline fosamil (600 mg every 8 hours)

Vancomycin (15 mg/kg every 12 hours) plus aztreonam (1 g every 8 hours)

Primary Endpoint: Clinical cure rate at the Test of Cure (TOC) visit (8-15 days after the final

dose) in the modified intent-to-treat (MITT) and clinically evaluable (CE) populations.

Non-inferiority Margin: A lower limit of the 95% confidence interval around the treatment

difference greater than -10%.

Conclusion
Ceftaroline fosamil demonstrates superior in vitro activity against vancomycin-intermediate

and vancomycin-resistant Staphylococcus aureus compared to vancomycin. Its distinct

mechanism of action, targeting PBP2a, allows it to bypass the common mechanisms of

vancomycin resistance. Clinical data, though limited to smaller studies and case reports,

strongly support its role as an effective salvage therapy for patients with persistent MRSA

infections who have failed vancomycin treatment. For drug development professionals,

ceftaroline serves as a successful example of a targeted approach to overcoming specific

resistance mechanisms. Further large-scale clinical trials are warranted to definitively establish

its place in the treatment algorithms for vancomycin-non-responsive infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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essential and advanced chemicals, empowering
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